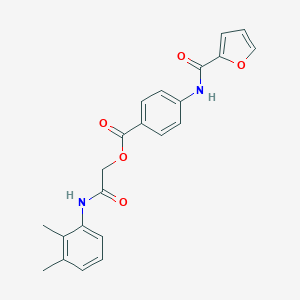
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate, also known as EAOQ, is a synthetic compound that belongs to the class of quinolinecarboxylates. EAOQ has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of topoisomerase II by binding to its active site. This prevents the enzyme from interacting with DNA, which in turn prevents DNA replication. This compound has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. It has been suggested that this compound inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. By inhibiting the activity of NF-κB, this compound reduces inflammation and associated symptoms.
实验室实验的优点和局限性
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it ideal for long-term studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
未来方向
There are several future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. One area of research is to further elucidate its mechanism of action. This will provide a better understanding of how this compound inhibits the activity of topoisomerase II and induces apoptosis. Another area of research is to investigate the potential applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its anticancer and anti-inflammatory properties make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
合成方法
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can be synthesized by reacting 2-phenyl-4-quinolinecarboxylic acid with ethyl chloroformate in the presence of N,N-diisopropylethylamine. This reaction produces ethyl 2-phenyl-4-quinolinecarboxylate, which is then reacted with 2-chloro-N-ethylaniline in the presence of potassium carbonate to produce this compound. The synthesis method of this compound has been optimized to produce high yields and purity.
科学研究应用
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. By inhibiting the activity of topoisomerase II, this compound prevents the replication of cancer cells, leading to their death.
属性
分子式 |
C26H22N2O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
[2-(2-ethylanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-10-6-8-14-22(18)28-25(29)17-31-26(30)21-16-24(19-11-4-3-5-12-19)27-23-15-9-7-13-20(21)23/h3-16H,2,17H2,1H3,(H,28,29) |
InChI 键 |
HIWJKNRHZKIENK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)
